molecular formula C10H13NO2S B14576924 Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide CAS No. 61211-50-5

Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide

Cat. No.: B14576924
CAS No.: 61211-50-5
M. Wt: 211.28 g/mol
InChI Key: JJRRSLFRMPVZRV-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a sulfur atom in its ring structure, which is oxidized to form a sulfone group

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: A simpler analog without the sulfone group.

    Benzo[c]thiophene: An isomer with a different ring fusion.

    Thiophene: A five-membered ring containing sulfur without the benzene ring fusion.

Uniqueness

Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide is unique due to the presence of the sulfone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

61211-50-5

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2,5-dimethyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine

InChI

InChI=1S/C10H13NO2S/c1-6-3-8-4-7(2)14(12,13)10(8)5-9(6)11/h3,5,7H,4,11H2,1-2H3

InChI Key

JJRRSLFRMPVZRV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1(=O)=O)C=C(C(=C2)C)N

Origin of Product

United States

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